Greater Potency Against METTL1-WDR4 Versus In-Class Analog
METTL1-WDR4-IN-2 (compound 6) achieves an IC₅₀ of 41 μM against the METTL1-WDR4 methyltransferase complex in a luminescence-based enzymatic assay, compared to an IC₅₀ of 144 μM for METTL1-WDR4-IN-1 (compound 1), the closest structural analog from the same discovery series [1]. Both compounds are adenosine derivatives identified through the same high-throughput docking campaign and were tested under identical assay conditions, enabling a direct comparison [1]. This represents a 3.5-fold improvement in target engagement potency for METTL1-WDR4-IN-2 relative to its nearest in-class comparator [1].
| Evidence Dimension | IC₅₀ against METTL1-WDR4 methyltransferase complex |
|---|---|
| Target Compound Data | IC₅₀ = 41 μM (compound 6, METTL1-WDR4-IN-2) |
| Comparator Or Baseline | IC₅₀ = 144 μM (compound 1, METTL1-WDR4-IN-1) |
| Quantified Difference | 3.5-fold lower IC₅₀ (greater potency); ΔIC₅₀ = 103 μM |
| Conditions | Luminescence-based enzymatic assay measuring m⁷G methyltransferase activity of recombinant METTL1-WDR4 complex |
Why This Matters
For procurement decisions, the 3.5-fold potency advantage means lower compound consumption per experiment, reduced solvent burden in cell-based assays, and greater likelihood of observing target engagement at concentrations that avoid non-specific effects.
- [1] Nai F, Flores Espinoza MP, Invernizzi A, Vargas-Rosales PA, Bobileva O, Herok M, Caflisch A. Small-Molecule Inhibitors of the m7G-RNA Writer METTL1. ACS Bio Med Chem Au. 2023;4(2):100-110. doi:10.1021/acsbiomedchemau.3c00030 View Source
